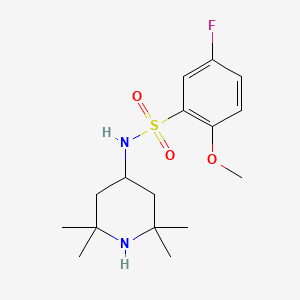
5-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide” is a complex organic molecule. It is composed of a benzenesulfonamide core, with a fluorine atom and a methoxy group attached to the benzene ring, and a 2,2,6,6-tetramethylpiperidin-4-yl group attached to the sulfonamide nitrogen .
Scientific Research Applications
Potent Photosensitizers for Photodynamic Therapy
Research indicates that benzenesulfonamide derivatives, when substituted into zinc(II) phthalocyanines, demonstrate remarkable properties as photosensitizers, which are crucial for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent candidates for Type II photosensitizers in cancer treatment through PDT. This application takes advantage of the photophysical and photochemical properties of these compounds in dimethyl sulfoxide, highlighting their potential in medical applications, particularly in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Cyclooxygenase Inhibition for Therapeutic Uses
Another significant area of application is the synthesis and evaluation of benzenesulfonamide derivatives as cyclooxygenase inhibitors. These compounds have been synthesized and assessed for their inhibitory activities on cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain. Among these, certain derivatives have shown selectivity and potency for COX-2 inhibition, suggesting their potential use in developing new therapeutic agents for inflammation and pain relief. This research avenue explores the structure-activity relationships and pharmacokinetic properties of these compounds to optimize their therapeutic efficacy (Pal et al., 2003).
Synthesis of Novel Compounds for Various Therapeutic Applications
Further studies delve into the synthesis of novel compounds incorporating benzenesulfonamide moieties for a range of therapeutic applications. These include efforts to develop new anticancer agents, with certain derivatives demonstrating promising antiproliferative activity against various cancer cell lines. The exploration of these compounds involves detailed structure-activity relationship (SAR) studies to identify potent lead compounds for further development. The synthesis of these derivatives aims at harnessing their potential therapeutic benefits across different domains, including anticancer, antimicrobial, and anti-inflammatory applications (Motavallizadeh et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of anti-cancer drugs . Therefore, it’s plausible that this compound may also target cancer cells or specific proteins within these cells.
Mode of Action
Based on its structural similarity to other compounds used in the synthesis of anti-cancer drugs , it’s possible that it may interact with its targets by binding to specific proteins or enzymes, thereby inhibiting their function and leading to cell death.
Biochemical Pathways
Given its potential use in the synthesis of anti-cancer drugs , it may affect pathways related to cell growth and proliferation.
Result of Action
If this compound is indeed used in the synthesis of anti-cancer drugs , its action could result in the inhibition of cell growth and proliferation, leading to cell death.
properties
IUPAC Name |
5-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O3S/c1-15(2)9-12(10-16(3,4)19-15)18-23(20,21)14-8-11(17)6-7-13(14)22-5/h6-8,12,18-19H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMMGSKSTBCRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)F)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2849198.png)
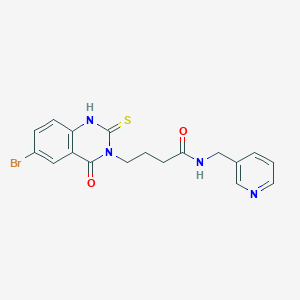
![1-benzyl-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2849200.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2849201.png)
![1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide](/img/structure/B2849203.png)
![(3aS)-1-cyclopropyl-3a,6,6-trimethyl-3a,6,7,8a-tetrahydro-1H-[1]benzofuro[2,3-b]pyrrole-2,4(3H,5H)-dione](/img/structure/B2849204.png)
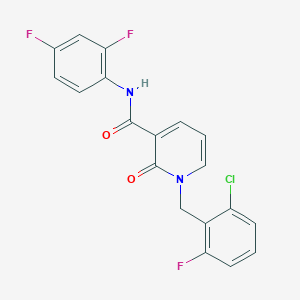


![9-(2-methoxy-5-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2849211.png)
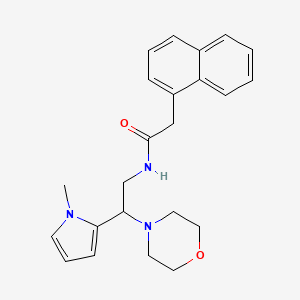
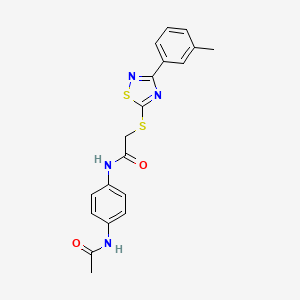
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide](/img/structure/B2849216.png)
![6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2849217.png)